molecular formula C12H8BrNO B11794936 7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

Cat. No.: B11794936
M. Wt: 262.10 g/mol
InChI Key: ORUVOIKPCNFGSM-UHFFFAOYSA-N
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Description

7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a prop-2-yn-1-yl group in the quinoline structure may impart unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and propargyl bromide.

    Cyclization: The cyclization of the intermediate compounds to form the quinoline ring system can be carried out using various cyclization agents and catalysts.

    Alkylation: The final step involves the alkylation of the quinoline ring with propargyl bromide to introduce the prop-2-yn-1-yl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one may have several scientific research applications, including:

    Medicinal Chemistry: Quinoline derivatives are known for their potential as antimalarial, antibacterial, antifungal, and anticancer agents. This compound may be explored for similar activities.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting materials.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one would depend on its specific biological target. In general, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the bromine atom and the prop-2-yn-1-yl group may influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoline: A well-known antimalarial agent.

    7-Bromoquinoline: A precursor for various biologically active compounds.

    1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: A compound with similar structural features but lacking the bromine atom.

Uniqueness

The uniqueness of 7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one lies in the combination of the bromine atom and the prop-2-yn-1-yl group, which may impart distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

7-bromo-1-prop-2-ynylquinolin-2-one

InChI

InChI=1S/C12H8BrNO/c1-2-7-14-11-8-10(13)5-3-9(11)4-6-12(14)15/h1,3-6,8H,7H2

InChI Key

ORUVOIKPCNFGSM-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)C=CC2=C1C=C(C=C2)Br

Origin of Product

United States

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